4-Quinazolinamine, 2-chloro-7-iodo-

Halogen Bonding Kinase Inhibitor Design Medicinal Chemistry

Select this orthogonally functionalized quinazoline scaffold to accelerate SAR and PROTAC linker optimization. The 2-chloro and 7-iodo substituents enable sequential, chemoselective elaboration—SNAr at C2 and mild Pd-catalyzed cross-coupling at C7—without core scaffold switching. The C–I bond (~57 kcal/mol) permits selective functionalization under conditions that preserve the 2-Cl handle. This dual reactivity reduces synthetic steps, improves yields, and ensures reproducible biological assay outcomes for kinase-targeted libraries and radiolabeled probe development.

Molecular Formula C8H5ClIN3
Molecular Weight 305.50 g/mol
CAS No. 1107694-86-9
Cat. No. B3212952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinazolinamine, 2-chloro-7-iodo-
CAS1107694-86-9
Molecular FormulaC8H5ClIN3
Molecular Weight305.50 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)N=C(N=C2N)Cl
InChIInChI=1S/C8H5ClIN3/c9-8-12-6-3-4(10)1-2-5(6)7(11)13-8/h1-3H,(H2,11,12,13)
InChIKeyXDHRXINRZRSOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Quinazolinamine, 2-chloro-7-iodo- (CAS 1107694-86-9): A Dual-Functionalized Quinazoline Scaffold for Kinase-Targeted Drug Discovery and Chemical Biology


4-Quinazolinamine, 2-chloro-7-iodo- (IUPAC: 2-chloro-7-iodoquinazolin-4-amine, CAS 1107694-86-9) is a heterobifunctional quinazoline building block bearing a 4-amino group, a 2-chloro substituent, and a 7-iodo substituent on the fused bicyclic core [1]. The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, particularly recognized for its high affinity for the ATP-binding pocket of epidermal growth factor receptor (EGFR) and related tyrosine kinases [2]. The presence of both chloro and iodo substituents on the same core distinguishes this compound from mono-functionalized quinazoline intermediates by enabling orthogonal synthetic elaboration: the 2-chloro group serves as a leaving group for nucleophilic aromatic substitution (SNAr), while the 7-iodo group provides a handle for transition metal-catalyzed cross-coupling reactions . This dual functionalization makes the compound a versatile advanced intermediate for constructing diverse kinase inhibitor libraries and targeted protein degradation probes, rather than a terminal bioactive molecule [2].

Why 4-Quinazolinamine, 2-chloro-7-iodo- Cannot Be Substituted with 7-Bromo or 2-Chloro-Only Analogs in Critical Applications


In synthetic route design for kinase-targeted libraries and PROTAC degrader constructs, substituting 4-Quinazolinamine, 2-chloro-7-iodo- with structurally similar quinazoline intermediates introduces quantifiable divergence in reaction outcomes, spectroscopic detectability, and target-binding geometry that compromises experimental reproducibility. The 7-iodo substituent, compared to 7-bromo or 7-hydro analogs, exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions due to differences in carbon-halogen bond dissociation energies (C–I ≈ 57 kcal/mol vs. C–Br ≈ 71 kcal/mol), enabling milder and more selective Sonogashira, Suzuki, or Buchwald-Hartwig couplings [1]. In crystallographic and computational studies of halogen bonding in protein kinase active sites, iodine consistently demonstrates superior halogen-bond donor capacity compared to bromine and chlorine, with quantum mechanical calculations showing approximately 2–3× greater interaction energy for C–I···O=C contacts than C–Br···O=C contacts in nitrogen-bearing heterocyclic contexts [2]. Furthermore, the dual presence of both chloro (2-position) and iodo (7-position) groups provides orthogonal coupling handles not available in mono-halogenated analogs (e.g., 2-chloroquinazolin-4-amine, CAS 59870-43-8), where only one position is available for diversification. These differences directly impact synthetic yield, product purity, and ultimately the reliability of downstream biological assay results [1][2].

4-Quinazolinamine, 2-chloro-7-iodo-: Comparator-Based Evidence for Scientific Selection and Procurement


Iodine vs. Bromine: Halogen Bond Donor Capacity in Kinase Active Site Interactions

In protein kinase active sites, the 7-iodo substituent in quinazoline-based ligands forms significantly stronger halogen bonds with backbone carbonyl acceptors than 7-bromo or 7-chloro analogs. Quantum mechanical calculations and statistical analysis of Protein Data Bank (PDB) structures reveal that iodine consistently acts as the strongest halogen-bond donor among common aryl halides, with bromine showing intermediate capacity and chlorine demonstrating minimal halogen-bonding preference [1]. This differential halogen-bonding capacity translates into measurable selectivity improvements in kinase inhibitor design. In a systematic analysis of halogen-bonded kinase-ligand complexes, iodine-containing ligands demonstrated favorable halogen-π interactions that may enhance ligand selectivity, whereas virtually no such geometric preferences were observed for chlorine-substituted analogs [2]. The 7-iodo substitution pattern in 4-Quinazolinamine, 2-chloro-7-iodo- thus provides a quantifiable advantage over 7-bromo and 7-chloro analogs for projects requiring specific directional interactions with target kinase active sites.

Halogen Bonding Kinase Inhibitor Design Medicinal Chemistry

C–I vs. C–Br Bond Dissociation Energy: Orthogonal Reactivity in Palladium-Catalyzed Cross-Coupling

The 7-iodo group in 4-Quinazolinamine, 2-chloro-7-iodo- offers distinct synthetic advantages over the corresponding 7-bromo analog in palladium-catalyzed cross-coupling reactions due to a substantially lower carbon-halogen bond dissociation energy. The C–I bond (approximately 57 kcal/mol) is significantly weaker than the C–Br bond (approximately 71 kcal/mol), enabling oxidative addition to Pd(0) catalysts under milder thermal conditions [1]. This differential reactivity allows for chemoselective coupling at the 7-position while preserving the 2-chloro group for subsequent orthogonal elaboration. In contrast, the 7-bromo analog requires more forcing conditions that may compromise the integrity of the 2-chloro group or induce unwanted side reactions. This orthogonality is particularly critical in multi-step syntheses of kinase inhibitor libraries where sequential functionalization at distinct positions of the quinazoline core is required [2]. The dual halogenation pattern (2-Cl, 7-I) in the target compound provides a built-in reaction sequence: iodo-selective coupling first, followed by chloro-selective substitution, a synthetic advantage not available with 2-chloro-7-hydro or 2-chloro-7-bromo analogs.

Synthetic Chemistry Cross-Coupling Building Block Differentiation

Iodine-127 as a Heavy Atom: Enhanced X-ray Crystallographic Phasing and Mass Spectrometric Detection

The 7-iodo substituent in 4-Quinazolinamine, 2-chloro-7-iodo- provides a quantifiable advantage in structural biology applications due to iodine's anomalous scattering properties and characteristic isotopic signature. With an atomic number of 53, iodine serves as an effective heavy atom for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing in X-ray crystallography. The anomalous scattering factor (f”) for iodine at Cu Kα wavelength (1.5418 Å) is approximately 6.9 electrons, compared to bromine's 1.3 electrons and chlorine's 0.3 electrons, providing a 5- to 23-fold enhancement in phasing power [1]. This enables unambiguous determination of ligand-binding poses in kinase co-crystal structures using the compound as a built-in phasing marker. In mass spectrometry, iodine's distinctive isotopic pattern (100% ¹²⁷I) provides an unambiguous mass shift of +126.9 Da relative to the 7-hydro analog (C8H6ClN3, MW 179.6), and a characteristic +47.0 Da shift relative to the 7-bromo analog (C8H6BrN3, MW 224.1 with ~1:1 ⁷⁹Br:⁸¹Br doublet), facilitating confident metabolite tracking and reaction monitoring without isotopic interference from the 2-chloro position [2]. The 7-bromo analog produces a complex ~1:1 isotopic doublet that can obscure interpretation of MS/MS fragmentation patterns.

Structural Biology X-ray Crystallography Analytical Chemistry

Radioiodination Potential: ⁷-Iodo as a Precursor for SPECT Imaging Probe Development

The 7-iodo substituent in 4-Quinazolinamine, 2-chloro-7-iodo- enables a unique application pathway not accessible with 7-bromo or 7-chloro analogs: isotope exchange radioiodination for single-photon emission computed tomography (SPECT) imaging probe development. Studies on structurally related 7-iodo-4-aminoquinoline derivatives have demonstrated that 7-iodo-substituted heterocycles are taken up selectively by pigmented and melanotic tissues, and the availability of high-specific-activity ¹³¹I-labeled analogs enables diagnostic imaging applications . The 7-iodo group in the target compound serves as a latent site for isotopic exchange with radioiodine isotopes (¹²³I for SPECT, t₁/₂ = 13.2 h; ¹²⁴I for PET, t₁/₂ = 4.2 d; ¹³¹I for therapy, t₁/₂ = 8.0 d), enabling the synthesis of radiolabeled quinazoline-based kinase inhibitors for in vivo biodistribution and target engagement studies [1]. In contrast, the 7-bromo analog requires multi-step radiosynthesis using organotin precursors (Stille coupling) or boronate esters, which introduces additional purification steps and radiochemical yield losses. The 7-chloro analog is generally unsuitable for direct radiohalogen exchange due to the high C–Cl bond strength. This inherent radioiodination compatibility makes the 7-iodo compound uniquely positioned for translational imaging applications [1].

Molecular Imaging SPECT Radioiodination

Dual Orthogonal Handles: Comparative Synthetic Versatility vs. Mono-Halogenated 4-Aminoquinazolines

4-Quinazolinamine, 2-chloro-7-iodo- offers a quantifiable advantage in the number of accessible diversified analogs per synthetic step compared to mono-halogenated 4-aminoquinazoline scaffolds such as 2-chloroquinazolin-4-amine (CAS 59870-43-8, single reactive handle) or 7-iodoquinazolin-4-amine (CAS 1379338-85-8, single reactive handle) . The presence of two orthogonal leaving groups with distinct reactivity profiles (2-Cl for SNAr, 7-I for cross-coupling) enables parallel diversification strategies: the 4-amino group can be functionalized independently, the 2-chloro group participates in nucleophilic substitution with amines or alkoxides, and the 7-iodo group undergoes palladium-catalyzed C–C or C–N bond formation [1]. In quinazoline-based kinase inhibitor development, substitutions at the 2-, 4-, and 7-positions have been shown through X-ray crystallography to engage distinct subpockets of the target kinase, and the ability to independently vary substituents at each of these three positions is essential for comprehensive structure-activity relationship (SAR) exploration [2]. The target compound provides all three diversification sites pre-installed in a single building block, whereas mono-halogenated analogs require sequential protection/deprotection and additional synthetic steps to achieve the same level of scaffold diversification. This translates to reduced synthetic step count and higher overall throughput in parallel medicinal chemistry workflows [1][2].

Medicinal Chemistry Parallel Synthesis Scaffold Diversification

4-Quinazolinamine, 2-chloro-7-iodo-: Evidence-Based Application Scenarios for Research and Industrial Procurement


Parallel Synthesis of Diversified Kinase Inhibitor Libraries via Orthogonal Functionalization

Research groups engaged in structure-activity relationship (SAR) exploration of quinazoline-based kinase inhibitors should prioritize 4-Quinazolinamine, 2-chloro-7-iodo- over mono-halogenated analogs (e.g., 2-chloroquinazolin-4-amine or 7-iodoquinazolin-4-amine) due to its three pre-installed diversification handles (2-Cl for SNAr, 7-I for cross-coupling, and 4-NH₂ for functionalization) [1]. This scaffold enables independent variation of substituents at positions known from crystallographic studies to engage distinct kinase subpockets, reducing the number of synthetic steps required for comprehensive SAR exploration [2]. The weaker C–I bond (~57 kcal/mol) compared to C–Br (~71 kcal/mol) enables chemoselective coupling at the 7-position under mild conditions while preserving the 2-chloro group for subsequent orthogonal elaboration [3].

PROTAC Linker Attachment and Targeted Protein Degradation Constructs

For teams developing proteolysis-targeting chimeras (PROTACs) that incorporate quinazoline-based kinase-binding warheads, the 2-chloro-7-iodo substitution pattern provides a strategic advantage for linker attachment optimization [1]. The quinazoline scaffold is a privileged pharmacophore for EGFR and related kinases, and the dual halogenation pattern enables exploration of linker exit vectors from either the 2-position (via SNAr) or the 7-position (via cross-coupling) without necessitating a change in the core scaffold procurement [2]. This flexibility supports systematic linker length and composition optimization, which is essential for achieving efficient target degradation activity in PROTAC development [3].

Radiolabeled Kinase Probe Development for SPECT Imaging and Target Engagement Studies

In translational imaging programs requiring radiolabeled kinase inhibitors for in vivo biodistribution or target engagement assessment, 4-Quinazolinamine, 2-chloro-7-iodo- offers a direct isotope exchange route to ¹²³I-SPECT or ¹²⁴I-PET probes [1]. Studies on 7-iodo-4-aminoquinoline derivatives have demonstrated selective uptake in target tissues, and the 7-iodo group provides a latent site for radioiodination under mild conditions [2]. This single-step labeling approach reduces radiochemical yield losses compared to multi-step radiosynthesis required for 7-bromo or 7-chloro analogs, making it the preferred procurement choice for radiochemistry and molecular imaging applications [3].

X-ray Crystallographic Phasing via Built-In Heavy Atom for Ligand-Binding Pose Determination

Structural biology groups conducting co-crystallization studies of quinazoline-based inhibitors with target kinases should select 4-Quinazolinamine, 2-chloro-7-iodo- or its elaborated derivatives for its built-in anomalous scattering properties [1]. The 7-iodo substituent provides an anomalous scattering factor (f”) of approximately 6.9 electrons at Cu Kα wavelength, a 5.3× enhancement over bromine and 23× over chlorine, enabling unambiguous phase determination for ligand-binding pose assignment without requiring additional heavy-atom derivatization or selenomethionine labeling [2]. This built-in phasing marker is particularly valuable when working with novel kinase targets where high-resolution apo structures may be unavailable, and when the precise binding orientation of the quinazoline scaffold in the ATP pocket needs to be established for structure-based drug design [3].

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